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molecular formula C8H5NO3 B1288501 Benzooxazole-2-carboxylic acid CAS No. 21598-08-3

Benzooxazole-2-carboxylic acid

Cat. No. B1288501
M. Wt: 163.13 g/mol
InChI Key: VKPJOERCBNIOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439374B2

Procedure details

Furopyridine (8, 0.71 g, 5.96 mmol) is treated with n-butyl lithium (2.5M in hexane, 2.86 ml, 7.15 mmol) in anhydrous THF (30 ml) at −78° C. After 30 minutes, dry carbon dioxide is passed through the reaction mixture and the temperature is allowed to rise gradually to room temperature in 3 hours. The mixture is concentrated to dryness. The residue is dissolved in water (˜10 ml) and extracted with ethyl acetate. The aqueous layer is acidified to pH˜3 with 1N HCl and kept in the refrigerator over night. The resulting precipitates are filtered and dried to give azabenzofuran carboxylic acid as a white powder (9)
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH:3]=[CH:2]1.C([Li])CCC.[C:15](=[O:17])=[O:16]>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=2[N:9]=[C:8]1[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
O1C=CC2=C1C=CC=N2
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to rise gradually to room temperature in 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water (˜10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WAIT
Type
WAIT
Details
kept in the refrigerator over night
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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